molecular formula C10H15FN2O2 B1528975 1-Boc-3-cyano-3-fluoropyrrolidine CAS No. 1334675-01-2

1-Boc-3-cyano-3-fluoropyrrolidine

Cat. No. B1528975
M. Wt: 214.24 g/mol
InChI Key: BCSZDQPVZFNVPF-UHFFFAOYSA-N
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Description

1-Boc-3-cyano-3-fluoropyrrolidine, also known as tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H15FN2O2 . It has a molecular weight of 214.24 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 1-Boc-3-cyano-3-fluoropyrrolidine is 1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Boc-3-cyano-3-fluoropyrrolidine is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Field: Organic Chemistry

  • Application : Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines .
  • Method : The key steps include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .
  • Results : This method was used to synthesize 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds .

Field: Drug Discovery

  • Application : Pyrrolidine derivatives in drug discovery .
  • Method : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Results : This method has been used to generate a variety of bioactive compounds with different biological profiles .

Field: Synthetic Chemistry

  • Application : C–CN bond formation .
  • Method : Cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . They are used in various transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .
  • Results : These methods are beneficial for introducing sensitive functional groups in various positions in the multi-step synthesis of natural products and medicinal compounds .

Field: Drug Discovery

  • Application : Pyrrolidine derivatives in drug discovery .
  • Method : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Results : This method has been used to generate a variety of bioactive compounds with different biological profiles .

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZDQPVZFNVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-cyano-3-fluoropyrrolidine

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (2.0 g, 10.8 mmol) in THF (10 mL) at 0° C. was added KCN (1.05 g, 16.2 mmol) followed by H2O (10 mL). To the homogeneous orange-brown reaction mixture was added a solution of sodium bisulfite (1.69 g, 16.2 mmol) in H2O (10 mL). The cloudy reaction mixture was stirred at 0° C. for 1 h then extracted with CHCl3 (3×). The combined organic layers were dried over MgSO4 and concentrated. The resultant light brown oil was dissolved in CH2Cl2 (30 mL) and cooled to −78° C. then DAST (90%) (1.74 ml, 11.9 mmol) was slowly added. The reaction mixture was stirred at −78° C. for 10 min then warmed to 0° C. and stirred for 1 h. Carefully quenched with saturated aqueous NaHCO3 then diluted with H2O and extracted with CH2Cl2. The combined organics were dried over MgSO4 and concentrated to a brown oil which was purified by SiO2 chromatography (10% to 25% EtOAc/hexanes) to afford 0.45 g (20%) of tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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